

Application Notes and Protocols: Synthesis of 1-(pyridin-4-ylmethyl)-1,4-diazepane

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Compound of Interest

Compound Name: 1-(Pyridin-2-YL)-1,4-diazepane

Cat. No.: B1333215

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Abstract

This document provides detailed methodologies for the synthesis of 1-(pyridin-4-ylmethyl)-1,4-diazepane, a valuable scaffold in medicinal chemistry and drug development. Two primary synthetic routes are presented: direct N-alkylation and a regioselective approach utilizing a mono-protected intermediate. These protocols are designed to offer flexibility and control over the synthetic process, enabling the efficient production of the target compound.

Introduction

1,4-Diazepane derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including antipsychotic, anxiolytic, and anticancer properties. The introduction of a pyridinylmethyl group at the N1 position can significantly influence the pharmacological profile of the diazepane core. This document outlines two robust methods for the synthesis of 1-(pyridin-4-ylmethyl)-1,4-diazepane, providing researchers with practical and reproducible protocols.

Method A: Direct N-Alkylation

This method describes the direct reaction of 1,4-diazepane with 4-(chloromethyl)pyridine. While being a more direct route, this approach may yield a mixture of mono- and di-substituted products, necessitating careful control of reaction conditions and purification.

Experimental Protocol

Materials:

- 1,4-Diazepane
- 4-(Chloromethyl)pyridine hydrochloride
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 1,4-diazepane (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
- Add 4-(chloromethyl)pyridine hydrochloride (1.05 eq) to the suspension.
- Heat the reaction mixture to 60°C and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-4-ylmethyl)-1,4-diazepane.

Data Presentation

Parameter	Value
Reactant Ratio	1:1.05 (Diazepane:Alkylating Agent)
Base	K ₂ CO ₃ (2.5 eq)
Solvent	Acetonitrile
Reaction Temperature	60°C
Reaction Time	12-18 hours
Typical Yield	40-60% (mono-alkylated)
	15-25% (di-alkylated)

Method B: Regioselective Synthesis via Mono-Protected Intermediate

This method involves the mono-protection of 1,4-diazepane, followed by N-alkylation and subsequent deprotection. This multi-step approach provides greater control and results in a higher yield of the desired mono-substituted product.

Experimental Protocol

Step 1: Mono-Boc Protection of 1,4-Diazepane

- Dissolve 1,4-diazepane (1.0 eq) in dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in dichloromethane dropwise over 1 hour.

- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Wash the reaction mixture with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to isolate tert-butyl 1,4-diazepane-1-carboxylate.

Step 2: N-Alkylation of Mono-Boc-1,4-diazepane

- Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile.
- Add potassium carbonate (2.0 eq) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq).
- Heat the mixture to 60°C and stir for 12-18 hours.
- Monitor the reaction by TLC or LC-MS.
- Work up the reaction as described in Method A, step 5-8.
- Purify the crude product by column chromatography to obtain tert-butyl 4-(pyridin-4-ylmethyl)-1,4-diazepane-1-carboxylate.

Step 3: Deprotection of the Boc Group

- Dissolve the product from Step 2 in a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane.
- Stir the solution at room temperature for 2-4 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

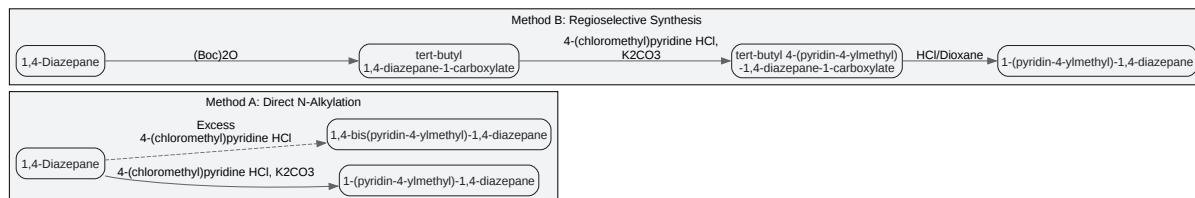
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(pyridin-4-ylmethyl)-1,4-diazepane.

Data Presentation

Step	Reactant Ratio	Reagent/ Base	Solvent	Temperature	Time	Typical Yield
1. Mono-protection	1:0.95 (Diazepane : (Boc) ₂ O)	-	Dichloromethane	0°C to RT	24 hours	50-65%
2. N-Alkylation	1:1.1 (Protected Diazepane: Alkylating Agent)	K ₂ CO ₃ (2.0 eq)	Acetonitrile	60°C	12-18 hours	80-90%
3. Deprotection	-	4 M HCl in 1,4-dioxane	1,4-Dioxane	RT	2-4 hours	>95%

Visualizations

Synthesis Pathway



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Caption: Synthetic routes to 1-(pyridin-4-ylmethyl)-1,4-diazepane.

Experimental Workflow (Method B)

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Caption: Workflow for the regioselective synthesis of the target compound.

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